Treprostinil diolamine

Catalog No.
S641052
CAS No.
830354-48-8
M.F
C27H45NO7
M. Wt
495.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Treprostinil diolamine

CAS Number

830354-48-8

Product Name

Treprostinil diolamine

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C27H45NO7

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1

InChI Key

RHWRWEUCEXUUAV-ZSESPEEFSA-N

SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO

Synonyms

((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate, Orenitram, Remodulin, trepostinil sodium, treprostinil, treprostinil diethanolamine, treprostinil diolamin, treprostinil diolamine, treprostinil sodium, UT-15, UT-15C

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO

Treprostinil diolamine, also known as oral treprostinil, is a medication belonging to the class of prostacyclin analogues. It is currently approved by the FDA for the treatment of pulmonary arterial hypertension (PAH) [source: ]. However, research on this drug extends beyond its approved use case and explores its potential applications in various scientific fields.

Treatment of Pulmonary Arterial Hypertension (PAH)

Treprostinil diolamine is primarily studied for its effectiveness in managing PAH, a progressive and life-threatening condition characterized by high blood pressure in the arteries of the lungs [source: ].

  • Mechanism of action: Treprostinil mimics the effects of prostacyclin, a naturally occurring vasodilator and inhibitor of cell growth and platelet aggregation [source: ]. This translates to relaxation of blood vessels, improved blood flow, and reduced cell proliferation in the lungs, ultimately leading to decreased blood pressure and improved symptoms in PAH patients.
  • Clinical trials: Research has shown that oral treprostinil can improve exercise capacity, a key indicator of PAH severity, in treatment-naive patients (those not previously on other PAH medications) [source: ]. However, its efficacy in patients already receiving other PAH therapies is less conclusive, and its optimal role within the treatment landscape remains under investigation [source: ].

Beyond PAH: Exploring Other Potential Applications

Research on treprostinil diolamine extends beyond its established use in PAH. Here are some ongoing areas of exploration:

  • Pulmonary fibrosis: Studies are investigating the potential of treprostinil to improve lung function and reduce symptoms in patients with pulmonary fibrosis, another chronic lung disease characterized by scarring of lung tissue [source: ].
  • Pre-eclampsia: Early research suggests that treprostinil may be beneficial in preventing or treating pre-eclampsia, a pregnancy complication characterized by high blood pressure and other symptoms [source: ].
  • Other vascular diseases: Researchers are exploring the potential of treprostinil in managing other conditions associated with abnormal blood vessel function, such as Raynaud's phenomenon and systemic sclerosis [source: ].

Treprostinil diolamine is a synthetic analogue of prostacyclin, a naturally occurring lipid mediator in the body []. It belongs to a class of drugs called vasodilators, which means it widens blood vessels. In the context of PAH, this widening of blood vessels in the lungs helps to improve blood flow and ease symptoms like shortness of breath and fatigue [].


Molecular Structure Analysis

Treprostinil diolamine has a complex molecular structure with several key features:

  • Tricyclic ring system: The core structure consists of three fused rings, similar to some prostaglandins [].
  • Functional groups: It contains a carboxylic acid group, hydroxyl groups, and an alkyl chain, all of which contribute to its interactions with biological molecules [].

The specific spatial arrangement of these elements is crucial for its biological activity, but detailed analysis of its three-dimensional structure is beyond the scope of this discussion.


Chemical Reactions Analysis

The exact synthesis of treprostinil diolamine is proprietary information, but scientific literature describes methods for synthesizing similar prostacyclin analogues []. These methods typically involve complex organic chemistry reactions.

The breakdown of treprostinil diolamine in the body (metabolism) is an essential area of research to understand its effectiveness and potential side effects. Studies have identified some of the metabolic pathways, but further research is ongoing [].


Physical And Chemical Properties Analysis

Treprostinil diolamine is a white to off-white powder []. Specific data on melting point, boiling point, and solubility is not publicly available. As a medication, its stability and pharmaceutical properties are crucial for formulation and delivery. Research on these aspects is likely proprietary but may be referenced in patent documents.

Treprostinil diolamine mimics the effects of prostacyclin by interacting with specific receptors on the surface of cells []. This interaction triggers a signaling cascade that leads to relaxation of smooth muscle cells in the blood vessel walls. As the muscles relax, the blood vessels widen, allowing for improved blood flow in the lungs [].

Treprostinil diolamine is a prescription medication and should only be used under the supervision of a doctor. Like any medication, it can cause side effects, including headache, flushing, diarrhea, jaw pain, and swelling in the legs [].

UNII

H1FKG90039

Other CAS

830354-48-8

Wikipedia

Treprostinil diolamine

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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